Sorivudine
Overview
Description
Sorivudine is a nucleoside analogue antiviral drug, primarily used for the treatment of varicella zoster virus infections . It was synthesized by Dr. Machida of the Yamasa Shoyu Company in Japan and has been marketed under trade names such as Usevir and Brovavir . This compound is known for its potent inhibitory effects on the replication of varicella zoster virus, making it a valuable therapeutic agent in antiviral therapy .
Scientific Research Applications
Sorivudine has a wide range of scientific research applications, including:
Antiviral Therapy: This compound is used in the treatment of varicella zoster virus infections, particularly in immunocompromised patients.
Virology Research: This compound serves as a valuable tool in virology research for studying the replication mechanisms of herpesviruses and the development of antiviral drugs.
Drug Interaction Studies: This compound is used in studies investigating drug interactions, particularly with fluorouracil and its derivatives.
Pharmacokinetics and Toxicology: Research on this compound’s pharmacokinetics and toxicology helps in understanding its metabolism, distribution, and potential adverse effects.
Mechanism of Action
Target of Action
Sorivudine, a nucleoside analogue antiviral drug, primarily targets the viral thymidine kinase . This enzyme plays a crucial role in the replication of the virus by phosphorylating thymidine, which is a necessary step in DNA synthesis .
Mode of Action
This compound is phosphorylated by thymidine kinase activity in the body and is absorbed into the virus’s DNA instead of the correct nucleoside . It acts as a competitive inhibitor of DNA polymerase , preventing the replication of viral DNA . By integrating into the viral DNA, this compound disrupts the normal nucleotide sequence, leading to premature termination of DNA synthesis .
Biochemical Pathways
This compound affects the DNA synthesis pathway in viruses. It is metabolized to its active form by viral thymidine kinase and then incorporated into the viral DNA, where it competes with the natural nucleoside . This results in the inhibition of DNA polymerase and, consequently, the prevention of viral replication .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption from the gastrointestinal tract, metabolism by viral thymidine kinase, and excretion through the kidneys .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the ability to metabolize this drug can decrease with age due to changes in the composition of the gut microbiota . Specifically, after the age of 60, a reduction in the metabolic potential to degrade this compound has been observed . Furthermore, this compound interacts strongly and in some cases lethally with fluorouracil (5-FU), its prodrugs, and related substances . This interaction is based on the metabolite bromovinyluracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU .
Safety and Hazards
Future Directions
Research suggests that the gut microbiota plays a significant role in the metabolism of drugs like Sorivudine . The main mechanisms include the direct metabolism of drugs by gut microbiota activity, modulation of relevant gene expression, and competitive inhibition using their metabolites . Future investigations are expected to focus on these areas .
Biochemical Analysis
Biochemical Properties
Sorivudine is phosphorylated by thymidine kinase activity in the body and is absorbed into the virus’s DNA instead of the correct nucleoside . It interacts with DNA polymerase, acting as a competitive inhibitor . This means that this compound competes with the natural substrate of DNA polymerase, preventing the enzyme from performing its function, which is to replicate the viral DNA .
Cellular Effects
This compound exerts its effects on cells infected by the herpesvirus family . By inhibiting DNA polymerase, this compound prevents the replication of the viral DNA, thereby stopping the virus from replicating . This has a significant impact on cell function, as it halts the spread of the virus within the host organism .
Molecular Mechanism
The molecular mechanism of this compound involves its phosphorylation by thymidine kinase activity in the body . Once phosphorylated, this compound is absorbed into the virus’s DNA instead of the correct nucleoside . It then acts as a competitive inhibitor of DNA polymerase, preventing the replication of the viral DNA .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in the treatment of HSV-1 encephalitis when administered orally to mice . At dosages in excess of 12.5 mg/kg, survival of treated mice was prolonged as compared to controls .
Metabolic Pathways
This compound is metabolized by viral thymidine kinase . The metabolite bromovinyluracil (BVU) is produced, which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU . This interaction is strong and in some cases lethal with fluorouracil (5-FU), its prodrugs, and related substances .
Transport and Distribution
This compound is administered orally and undergoes gastrointestinal absorption . After absorption from the gastrointestinal tract, most of it is excreted in urine . The exact transport and distribution mechanisms within cells and tissues are not explicitly stated in the available literature.
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that this compound is likely to be localized where DNA polymerase is active, which would be in the nucleus of the cell where DNA replication occurs .
Preparation Methods
Sorivudine is synthesized through a series of chemical reactions involving the incorporation of a bromovinyl group into the nucleoside structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the nucleoside arabinofuranosyl uracil.
Bromovinylation: The key step involves the introduction of a bromovinyl group to the nucleoside. This is achieved through a bromovinylation reaction using appropriate reagents and conditions.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures .
Chemical Reactions Analysis
Sorivudine undergoes several types of chemical reactions, including:
Phosphorylation: In the body, this compound is phosphorylated by viral thymidine kinase to form its active triphosphate form.
Inhibition of DNA Polymerase: The active triphosphate form of this compound competitively inhibits viral DNA polymerase, preventing the replication of viral DNA.
Common reagents and conditions used in these reactions include thymidine kinase for phosphorylation and viral DNA polymerase for inhibition. The major products formed from these reactions are the phosphorylated forms of this compound and its metabolites .
Comparison with Similar Compounds
Sorivudine is similar to other nucleoside analogue antiviral drugs such as acyclovir, ganciclovir, and penciclovir . this compound has unique features that distinguish it from these compounds:
Potency: This compound has shown higher potency against varicella zoster virus compared to acyclovir.
Drug Interactions: This compound’s interaction with fluorouracil and its derivatives is a notable feature that requires careful consideration in clinical use.
Pharmacokinetics: This compound has different pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, compared to other nucleoside analogues.
Similar compounds to this compound include:
Acyclovir: Used for the treatment of herpes simplex virus and varicella zoster virus infections.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Penciclovir: Used for the treatment of herpes simplex virus infections.
This compound’s unique features and its potent antiviral activity make it a valuable addition to the arsenal of antiviral drugs.
Properties
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYYIHYQMVWLT-HQNLTJAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77181-69-2 | |
Record name | Sorivudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorivudine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SORIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sorivudine, like many antiviral nucleoside analogs, functions as a prodrug. It requires phosphorylation by viral thymidine kinase (TK) to become active. [, , , , ] The phosphorylated form inhibits viral DNA polymerase, ultimately disrupting viral DNA synthesis and replication. [, , , , ]
A: No. While this compound exhibits strong activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), it shows little to no activity against HSV-2. [, , ] This selectivity likely stems from differences in viral thymidine kinase substrate specificity.
ANone: The molecular formula of this compound is C11H15BrN2O6. Its molecular weight is 351.17 g/mol.
A: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention this compound's UV absorbance properties. Specifically, it exhibits absorption maxima at 239 nm and 283 nm, relevant to its photoisomerization. []
A: this compound undergoes photoisomerization from its therapeutically active E-isomer to the less active Z-isomer when exposed to light. [] This conversion is influenced by factors such as light intensity, solvent polarity, and the presence of colorants. []
A: A significant finding is that the gut flora plays a crucial role in this compound's metabolism. Bacteria, particularly Bacteroides species, metabolize this compound to (E)-5-(2-bromovinyl)uracil (BVU). [] This metabolite is central to the drug's severe interaction with 5-fluorouracil.
A: BVU, the metabolite of this compound, is a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD). [, , , , , ] DPD is the rate-limiting enzyme responsible for the detoxification of 5-fluorouracil. Inhibition of DPD leads to a dangerous buildup of 5-fluorouracil, resulting in severe, potentially lethal toxicity. [, , , , , ]
A: Yes, this compound has shown efficacy in treating VZV infections, specifically herpes zoster (shingles), in clinical trials. It demonstrated superior efficacy compared to acyclovir, leading to faster healing times. [, ]
A: Like acyclovir, resistance to this compound can emerge, particularly in immunocompromised individuals. [] The primary mechanism involves mutations in the viral thymidine kinase (TK) gene, leading to altered substrate specificity and reduced phosphorylation of the drug. [, ]
A: The most significant safety concern with this compound is its potentially lethal interaction with 5-fluorouracil and its prodrugs. [, , , , , , ] Co-administration leads to the inhibition of DPD, resulting in a toxic buildup of 5-fluorouracil and severe adverse effects, including death. [, , , , , , ] This interaction led to the withdrawal of this compound from the market in Japan and prevented its approval in other countries. [, ]
A: Yes, DPD activity is a crucial biomarker for predicting the risk of 5-fluorouracil toxicity, which is exacerbated by this compound. [, , ] Individuals with low or deficient DPD activity are at a significantly higher risk of developing severe adverse effects. [, , ] Measuring DPD activity in patients considered for 5-fluorouracil-based therapy is crucial, especially if this compound use is a factor. [, , ]
A: The this compound incident in 1993, where co-administration with 5-fluorouracil led to multiple deaths in Japan, highlighted critical shortcomings in drug safety monitoring and regulation. [, , , ] It underscored the importance of comprehensive preclinical and clinical evaluation of drug-drug interactions, especially those involving metabolic pathways. [, , , ] This incident prompted significant changes in drug approval processes and emphasized the need for greater vigilance in pharmacovigilance. [, , , ]
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